molecular formula C18H16N2 B5176218 N-[phenyl(4-pyridinyl)methyl]aniline

N-[phenyl(4-pyridinyl)methyl]aniline

Cat. No.: B5176218
M. Wt: 260.3 g/mol
InChI Key: COLVRJICTKRNSH-UHFFFAOYSA-N
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Description

N-[phenyl(4-pyridinyl)methyl]aniline is an organic compound that features a phenyl group and a pyridinyl group connected through a methylene bridge to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[phenyl(4-pyridinyl)methyl]aniline typically involves the reaction of 4-pyridinecarboxaldehyde with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[phenyl(4-pyridinyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[phenyl(4-pyridinyl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[phenyl(4-pyridinyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridinylmethyl)aniline
  • N-(phenylmethyl)pyridin-4-amine
  • N-(4-pyridinyl)benzylamine

Uniqueness

N-[phenyl(4-pyridinyl)methyl]aniline is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)18(16-11-13-19-14-12-16)20-17-9-5-2-6-10-17/h1-14,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLVRJICTKRNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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